molecular formula C7H13Cl B3045950 5-Chloro-5-methylhex-1-ene CAS No. 116911-84-3

5-Chloro-5-methylhex-1-ene

Cat. No.: B3045950
CAS No.: 116911-84-3
M. Wt: 132.63 g/mol
InChI Key: YIKVYDFXAMIGHB-UHFFFAOYSA-N
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Description

5-Chloro-5-methylhex-1-ene is an organic compound with the molecular formula C7H13Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5-methylhex-1-ene can be achieved through several methods. One common approach involves the chlorination of 5-methylhex-1-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process often includes steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in non-polar solvents.

    Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid) or osmium tetroxide in suitable solvents.

Major Products

    Substitution: Alcohols, ethers.

    Addition: Dihalides, haloalkanes.

    Oxidation: Epoxides, diols.

Scientific Research Applications

5-Chloro-5-methylhex-1-ene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-5-methylhex-1-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new carbon-halogen or carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-5-methylhexane: Lacks the double bond present in 5-Chloro-5-methylhex-1-ene.

    5-Methylhex-1-ene: Does not contain the chlorine atom.

    5-Chloro-5-methylhept-1-ene: Has an additional carbon atom in the chain.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-chloro-5-methylhex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVYDFXAMIGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535455
Record name 5-Chloro-5-methylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116911-84-3
Record name 5-Chloro-5-methylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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